molecular formula C26H21N5O4S B2762276 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 536705-73-4

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2762276
CAS No.: 536705-73-4
M. Wt: 499.55
InChI Key: XYFUIKCUSSORLQ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide features a pyrimido[5,4-b]indole core fused with a pyrimidine ring and an indole moiety. Key structural elements include:

  • A 3,5-dimethylphenyl substituent at position 3 of the pyrimidoindole system.
  • A sulfanyl (-S-) group at position 2, bridging the core to an acetamide side chain.
  • A 4-nitrophenyl group as the terminal N-substituent on the acetamide.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-15-11-16(2)13-19(12-15)30-25(33)24-23(20-5-3-4-6-21(20)28-24)29-26(30)36-14-22(32)27-17-7-9-18(10-8-17)31(34)35/h3-13,28H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFUIKCUSSORLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3,5-dimethylphenyl and 4-nitrophenyl groups. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidoindole derivatives with variations in substituents on the core and acetamide side chain. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Substituent (Position 3) Acetamide N-Substituent Key Properties/Applications
Target Compound (This Work) 3,5-Dimethylphenyl 4-Nitrophenyl High polarity due to nitro group; potential for strong H-bonding and electron-deficient interactions .
2-[[3-(3,5-Dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide (ZINC2720702) 3,5-Dimethylphenyl 4-Ethoxyphenyl Ethoxy group increases lipophilicity; may enhance membrane permeability .
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ZINC2720740) 3-Methoxyphenyl 4-Ethylphenyl Methoxy and ethyl groups enhance solubility; potential for π-π stacking interactions .
2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide 3-Methoxyphenyl 4-Nitrophenyl Combines electron-donating (methoxy) and withdrawing (nitro) groups; balanced reactivity .

Substituent Effects on Electronic Properties

  • Nitro Group (Target Compound) : The 4-nitrophenyl group introduces a strong electron-withdrawing effect, polarizing the acetamide moiety. This may enhance binding to positively charged residues in enzymatic pockets .
  • Ethoxy Group (ZINC2720702): The ethoxy substituent is electron-donating, increasing electron density on the phenyl ring. This could improve solubility in nonpolar environments .

Spectroscopic Differentiation

NMR studies (e.g., ) reveal that substituent-induced chemical shift changes occur in specific regions:

  • Region A (Protons 39–44) : Sensitive to changes in the acetamide N-substituent. For example, the nitro group in the target compound causes downfield shifts compared to ethoxy or ethyl groups .
  • Region B (Protons 29–36) : Reflects modifications to the pyrimidoindole core. The 3,5-dimethylphenyl group in the target compound generates distinct splitting patterns versus methoxy-substituted analogs .

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic molecule known for its potential biological activities. The presence of a pyrimido[5,4-b]indole core and various functional groups suggests it may interact with multiple biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated structure that combines several pharmacophores. The key features include:

  • Pyrimido[5,4-b]indole core : This structure is often associated with various biological activities.
  • Sulfanyl group : Known to enhance reactivity and biological interactions.
  • Nitrophenylacetamide moiety : This component may contribute to the compound's pharmacological profile.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Enzyme inhibition : Particularly in pathways involving cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Antioxidant properties : Potentially reducing oxidative stress by scavenging free radicals.

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyrimidoindole have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties through COX inhibition. Studies have demonstrated that related compounds exhibit selective COX-II inhibition, leading to reduced inflammation without significant gastrointestinal side effects.

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition

Case Studies

  • Anticancer Studies : A recent study evaluated the cytotoxic effects of similar pyrimidoindole derivatives on human cancer cell lines. Results showed significant dose-dependent inhibition of cell viability, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related compounds. It reported a marked reduction in inflammatory markers in animal models treated with these compounds, supporting their role as COX inhibitors.

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

  • In vitro studies have shown that related compounds can effectively inhibit COX enzymes at micromolar concentrations.
  • In vivo studies demonstrated reduced inflammation and tumor growth in animal models treated with pyrimidoindole derivatives.

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